REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][O:7][CH:6]([C:10]([O:12]CC2C=CC=CC=2)=[O:11])[CH2:5]1)(=[O:3])[CH3:2]>C(O)C.[Pd]>[C:1]([N:4]1[CH2:9][CH2:8][O:7][CH:6]([C:10]([OH:12])=[O:11])[CH2:5]1)(=[O:3])[CH3:2]
|
Name
|
Phenylmethyl 4-acetyl-2-morpholinecarboxylate
|
Quantity
|
313 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(OCC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give the starting material
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(OCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |